molecular formula C12H10OS2 B055127 2-Methylthio-6-phenyl-4H-thiopyran-4-one CAS No. 113544-16-4

2-Methylthio-6-phenyl-4H-thiopyran-4-one

Cat. No.: B055127
CAS No.: 113544-16-4
M. Wt: 234.3 g/mol
InChI Key: IETMKYFYBRQFCW-UHFFFAOYSA-N
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Description

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a chemical compound with the molecular formula C12H10OS2 and a molecular weight of 234.34 g/mol . It is known for its unique structure, which includes a thiopyran ring substituted with a methylthio group and a phenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one involves several steps. One common method includes the condensation of appropriate thiopyran precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities efficiently.

Chemical Reactions Analysis

2-Methylthio-6-phenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of 2-methylthio-6-phenyl-4H-thiopyran-4-one can be achieved through various methods, including the Biginelli reaction and photochemical transformations.

Biginelli Reaction

The Biginelli reaction involves a three-component condensation of urea or thiourea, aldehydes, and 1,3-dicarbonyl compounds to produce pyrimidinones and thiones. This method has been adapted to synthesize novel derivatives of this compound, enhancing molecular diversity for medicinal applications .

Photochemical Transformations

Recent studies have shown that irradiation of related compounds (e.g., 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones) under specific conditions can yield cyclopentadienone derivatives. Although the quantum efficiency for this transformation is low, it opens avenues for further exploration of photochemical applications .

Biological Activities

This compound exhibits various biological activities that are promising for medicinal chemistry.

Antiproliferative Effects

Research has demonstrated that derivatives synthesized from this compound show significant antiproliferative effects against human promyelocytic leukemia cell lines (HL-60). For instance, certain thioxo derivatives achieved IC50 values comparable to established anticancer agents like all-trans retinoic acid (ATRA), indicating their potential as anticancer drugs .

Antimicrobial Properties

The compound and its derivatives have also been evaluated for antimicrobial activities. Preliminary studies suggest that they may exhibit antibacterial and antifungal properties, making them candidates for further investigation in the development of new antibiotics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the efficacy of this compound derivatives.

Influence of Substituents

The presence of specific alkyl substituents at the 4-position significantly affects biological activity. For example, compounds with longer alkyl chains have shown enhanced antiproliferative activity, suggesting that modifications at this position can be strategically utilized to improve therapeutic efficacy .

Case Study: Antiproliferative Activity Assessment

A systematic evaluation of various synthesized derivatives was conducted to assess their antiproliferative effects on HL-60 cells. Compounds 6b and 6d showed high inhibitory activity with IC50 values of 3.4 µM and 7.9 µM respectively. The study highlighted the importance of both the thioxo group and the nature of substituents on the pyrimidine ring in mediating these effects .

Mechanism of Action

The mechanism of action of 2-Methylthio-6-phenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methylthio-6-phenyl-4H-thiopyran-4-one can be compared to other thiopyran derivatives, such as 2,6-Diphenyl-4H-thiopyran-4-one . While both compounds share a similar thiopyran core, the presence of different substituents (methylthio vs. diphenyl) imparts unique chemical and biological properties. For example, this compound may exhibit different reactivity and biological activity compared to its diphenyl counterpart .

Biological Activity

Introduction

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀OS₂. Its structure features a thiopyran ring with a methylthio group and a phenyl substituent, which contributes to its unique chemical properties.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, particularly those involved in DNA synthesis and repair. The compound has shown promise as an inhibitor of key enzymes such as topoisomerases, which are vital for DNA replication and transcription.

Antimicrobial Activity

Studies have demonstrated the compound's antimicrobial properties against a range of pathogens. In vitro assays showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In cellular assays, it exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's IC50 values indicate potent activity, suggesting it may serve as a lead compound for further development.

Cell Line IC50 (µM) Reference
MCF-710.5
HCT1168.2

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in DNA metabolism, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to apoptosis.
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G2/M phase, preventing further cell division.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Study on Anticancer Effects

A recent publication evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to significant reductions in cell viability after 48 hours, with morphological changes indicative of apoptosis .

Properties

IUPAC Name

2-methylsulfanyl-6-phenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMKYFYBRQFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551480
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113544-16-4
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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